molecular formula C12H16O2 B8791217 (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

Cat. No. B8791217
M. Wt: 192.25 g/mol
InChI Key: BZBOEUSIJFUBKT-UHFFFAOYSA-N
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Patent
US05204373

Procedure details

2-Hydroxymethylene-6-methoxy-1-tetralone (2) (4.81 g, 0.024 mole) and borane:t-butylamine complex (10.25 g, 0.12 mole) were dissolved in about 250 mL of methylene chloride and the solution was cooled to about -78°. Boron trifluoride etherate (14.5 mL, 0.12 mole) was added dropwise and the mixture was stirred for about 1 hour then warmed to about 23° and stirred for an additional 2 hours. The reaction mixture was quenched with about 1N HCl and extracted with methylene chloride. The methylene chloride extracts were dried (MgSO4) and concentrated in vacuo. The crude oil was purified by flash chromatography [gradient 3:1 to 1:2 Hexanes:Ether] to yield the title compound as a light yellow oil (3.41 g, 0.018 mole, 75% yield): IR (Film) 3362, 2996, 2918, 1610, 1504, 1464, 1264, 1234, 1040 cm-1 ; 1H NMR (CDCl3) δ1.40 (m, 1H), 1.47 (s, 1H), 1.95 (m, 2H), 1.39,1.45 (d of d, J=10.6,16.1 Hz, 1H), 2.81 (m, 2H), 3.62 (d, J=6.3 HZ, 2H), 3.77 (s, 3H), 6.62 (d, J=2.6 Hz, 1H), 6.68 (d of d, J=8.4,2.6 Hz, 1H), 6.98 (d, J=8.4 Hz, 1H); MS m/e 193 (MH+).
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]=[C:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:13][CH3:14])[CH:9]=2)[C:4]1=O.B.B(F)(F)F.CCOCC>C(Cl)Cl>[CH3:14][O:13][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[CH2:4][CH:3]([CH2:2][OH:1])[CH2:12][CH2:11]2 |f:2.3|

Inputs

Step One
Name
Quantity
4.81 g
Type
reactant
Smiles
OC=C1C(C2=CC=C(C=C2CC1)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.5 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to about -78°
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to about 23°
STIRRING
Type
STIRRING
Details
stirred for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with about 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by flash chromatography [gradient 3:1 to 1:2 Hexanes:Ether]

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2CCC(CC2=CC1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.018 mol
AMOUNT: MASS 3.41 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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